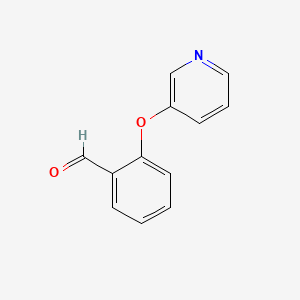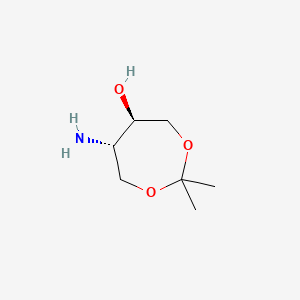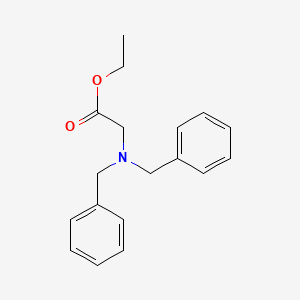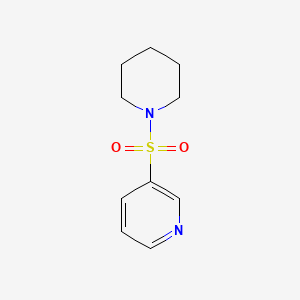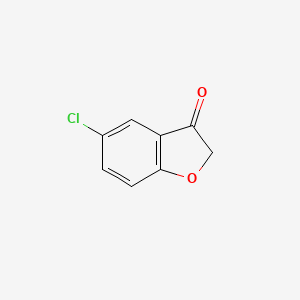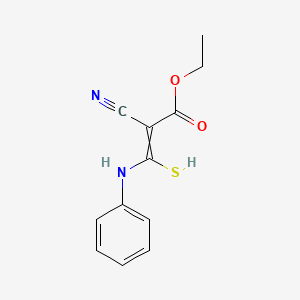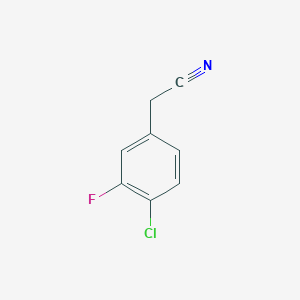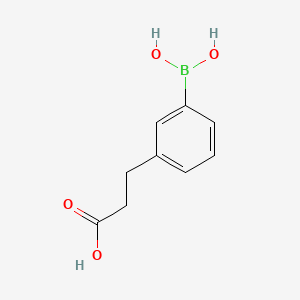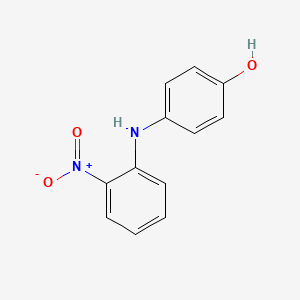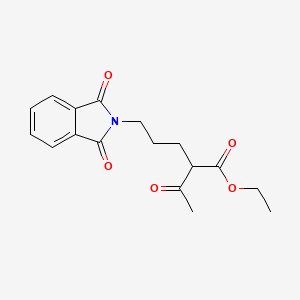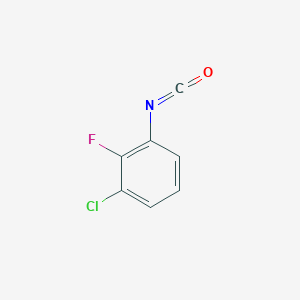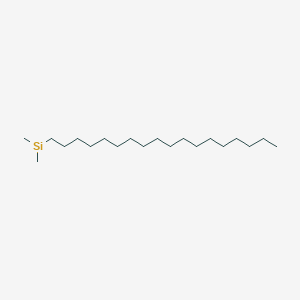
Dimethyloctadecylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyloctadecylsilane is an organosilicon compound with the molecular formula CH₃(CH₂)₁₇SiH(CH₃)₂. It is a liquid at room temperature and is known for its hydrophobic properties. This compound is often used in the modification of surfaces to impart water-repellent characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyloctadecylsilane can be synthesized through the hydrosilylation reaction of octadecene with dimethylsilane. The reaction typically requires a platinum-based catalyst, such as Karstedt’s catalyst, and is carried out under an inert atmosphere to prevent oxidation. The reaction conditions usually involve temperatures ranging from 100°C to 150°C and pressures of 1-5 atm.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feeding of octadecene and dimethylsilane into a reactor equipped with a platinum catalyst. The reaction mixture is then subjected to distillation to purify the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly when exposed to strong oxidizing agents. This reaction typically results in the formation of silanol groups.
Reduction: The compound is relatively stable under reducing conditions and does not readily undergo reduction.
Substitution: this compound can participate in substitution reactions, especially with halogenating agents, leading to the formation of halogenated silanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are usually carried out at room temperature.
Substitution: Halogenating agents such as chlorine or bromine are used, often in the presence of a catalyst like aluminum chloride.
Major Products:
Oxidation: The major product is typically a silanol derivative.
Substitution: Halogenated silanes are the primary products.
Scientific Research Applications
Dimethyloctadecylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a surface modifier to create hydrophobic surfaces, which are essential in various analytical techniques.
Biology: The compound is employed in the preparation of bio-compatible surfaces for cell culture and other biological assays.
Medicine: this compound is used in the development of drug delivery systems, particularly in the formulation of hydrophobic drug carriers.
Industry: It is widely used in the coatings industry to produce water-repellent coatings for textiles, glass, and other materials.
Mechanism of Action
The primary mechanism by which dimethyloctadecylsilane exerts its effects is through the formation of a hydrophobic layer on surfaces. This is achieved by the alignment of the long alkyl chains away from the surface, creating a barrier that repels water. The molecular targets are typically the hydroxyl groups present on the surface, which react with the silane to form stable Si-O bonds.
Comparison with Similar Compounds
Octadecylsilane: Similar in structure but lacks the dimethyl groups attached to the silicon atom.
Trimethoxyoctadecylsilane: Contains three methoxy groups instead of two methyl groups.
Trichlorooctadecylsilane: Contains three chlorine atoms attached to the silicon atom.
Uniqueness: Dimethyloctadecylsilane is unique due to its specific combination of hydrophobicity and reactivity. The presence of two methyl groups attached to the silicon atom provides a balance between stability and reactivity, making it suitable for a wide range of applications.
Properties
InChI |
InChI=1S/C20H43Si/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2)3/h4-20H2,1-3H3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFGMBVOAGOMKBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[Si](C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H43Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80422600 |
Source


|
| Record name | Dimethyloctadecylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80422600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32395-58-7 |
Source


|
| Record name | Dimethyloctadecylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80422600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyloctadecylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does the surface coverage of dimethyloctadecylsilane on silica impact chromatographic separations?
A: The density of this compound molecules grafted onto the silica surface, known as surface coverage, significantly influences the separation performance in RPLC. [, ] Higher surface coverage generally leads to increased retention of non-polar analytes due to a greater extent of lipophilic interactions. [] Computational studies have shown that the maximum achievable surface coverage depends on the specific crystal face of the silica used, with the (111) face of beta-cristobalite allowing for higher densities compared to the (100) face or random silica surfaces. [] This highlights the importance of considering the underlying silica structure when designing and optimizing RPLC stationary phases.
Q2: How does the presence of residual silanol groups on the silica surface affect the retention mechanism in RPLC?
A: While this compound is intended to create a hydrophobic stationary phase, simulations indicate that residual, unprotected silanol groups on the silica surface play a non-negligible role in analyte retention. [] These polar silanol groups introduce a degree of solvophilic interaction, particularly influencing the retention of polar analytes like alcohols. [] Therefore, the retention mechanism in RPLC is not solely governed by partitioning into a bulk-like hydrocarbon layer but involves a complex interplay of lipophilic and solvophilic interactions mediated by both the bonded phase and the underlying silica surface.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
